3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-Bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a bromophenyl group at position 3, a fluorine atom at position 8, and a 4-methylphenyl (p-tolyl) group at position 1. Its molecular formula is C₂₃H₁₅BrFN₃, with a molecular weight of 432.29 g/mol.
Pyrazolo[4,3-c]quinolines are structurally related to quinolines, a class of compounds with broad pharmaceutical relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The substitution pattern of this compound distinguishes it from analogs, as discussed below.
Properties
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrFN3/c1-14-2-9-18(10-3-14)28-23-19-12-17(25)8-11-21(19)26-13-20(23)22(27-28)15-4-6-16(24)7-5-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDVDMVNTVEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazoloquinolines, including this compound, have been shown to inhibit various cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]quinoline have demonstrated cytotoxic effects against prostate, breast, and lung cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.
- Case Study : In vitro assays revealed that the compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating potent anticancer activity.
Antibacterial Properties
The compound also shows promise as an antibacterial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents such as bromine and fluorine is believed to enhance its antibacterial efficacy.
- Case Study : A series of experiments demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Histone Demethylase Inhibition
Another notable application is in the inhibition of histone demethylases, which are enzymes involved in epigenetic regulation. Compounds similar to 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been explored for their ability to modulate gene expression by affecting histone methylation status.
- Case Study : Research indicates that certain pyrazoloquinolines can selectively inhibit histone demethylases, leading to reactivation of tumor suppressor genes in cancer models.
Fluorescent Probes
The unique electronic properties of pyrazoloquinolines make them suitable candidates for use as fluorescent probes in biological imaging. The incorporation of fluorine enhances their photostability and fluorescence intensity.
- Case Study : A recent study utilized derivatives of this compound in cellular imaging applications, demonstrating effective localization within live cells due to their bright fluorescence under UV light.
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Selected Pyrazolo[4,3-c]Quinoline Derivatives
Key Observations:
Substituent Electronic Effects :
- The 4-bromophenyl group at position 3 in the target compound introduces strong electron-withdrawing effects compared to phenyl or methoxyphenyl groups in analogs . This may enhance binding to electron-rich biological targets.
- Methoxy and ethoxy groups in analogs (e.g., 3-(3-methoxyphenyl) , 5-(4-methoxybenzyl) ) improve solubility but reduce lipophilicity compared to bromophenyl.
Halogen Substitution :
- Fluorine at position 8 (target) vs. bromine at position 8 ( compound) alters steric and electronic profiles. Fluorine’s smaller size and high electronegativity may reduce steric hindrance while maintaining metabolic stability .
Positional Isomerism: In 2-(4-bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b), bromine at position 2 instead of 3 leads to distinct π-stacking interactions in crystal structures, as seen in related quinoline derivatives .
Table 2: Hypothesized Activity Based on Substituent Trends
Key Observations:
Therapeutic Index: Introduction of amino groups in pyrazolo[4,3-c]quinolines (e.g., 3,4-diamino derivatives) increases therapeutic index by enhancing hydrogen bonding . The target compound lacks amino groups, suggesting a different mechanism of action.
Electronic Properties: Trifluoromethyl (CF₃) substituents in pyrazolo[3,4-b]quinolines increase HOMO/LUMO gaps and ionization potentials, improving photostability . The bromophenyl group in the target compound may offer similar advantages in stability but with distinct electronic effects.
Biological Activity
The compound 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on current research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by halogenation and functionalization with aromatic groups. The resulting product exhibits unique structural features, including:
- Intramolecular interactions : Weak C—H⋯O and C—H⋯N contacts that influence its crystalline form .
- Crystal structure : The arrangement of molecules in the crystal lattice shows parallel stacking of fluorophenyl groups, which is significant for understanding its physical properties .
Anti-inflammatory Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anti-inflammatory effects. The evaluation of various derivatives has shown that they can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation. For instance:
- Inhibition of iNOS and COX-2 : Compounds similar to this compound have been found to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are crucial mediators in inflammatory pathways .
Antimicrobial Activity
The antimicrobial potential of pyrazoloquinolines has also been explored. Studies have shown that certain derivatives possess activity against Gram-positive bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated low MIC values (e.g., as low as 0.78 μg/mL), indicating potent antimicrobial activity compared to traditional antibiotics like chloroquine .
Anticancer Activity
The anticancer properties of pyrazoloquinolines are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth:
- Cell Line Studies : Various studies have reported that these compounds can significantly reduce cell viability in cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
Q & A
Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes:
- Step 1 : Condensation of 4-bromophenylhydrazine with fluorinated quinoline-3-carbaldehyde under reflux in acetic acid to form the pyrazole ring.
- Step 2 : Suzuki-Miyaura coupling with 4-methylphenylboronic acid to introduce the aryl group at position 1 .
- Critical Parameters : Temperature (80–100°C), solvent polarity (DMF/THF mixtures), and catalyst (Pd(PPh₃)₄) significantly affect yields (reported 45–68%). Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf = 0.3–0.5) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm; fluorine coupling observed in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z 449.2; observed 449.3 ± 0.1) .
- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) reveals planarity of the pyrazoloquinoline core and dihedral angles between substituents (e.g., 4-bromophenyl at 15° from the quinoline plane) .
Q. What preliminary biological screening assays are used to evaluate its bioactivity?
- Methodological Answer :
- Anti-inflammatory Activity : Inhibition of COX-2 and iNOS in RAW 264.7 macrophages (IC₅₀ = 0.39–0.45 μM) via ELISA and Western blot .
- Anticancer Screening : MTT assay against HeLa and MCF-7 cells (IC₅₀ = 1.0–5.0 μM) with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact structure-activity relationships (SAR)?
- Methodological Answer :
- Bromine vs. Chlorine : Bromine at position 3 enhances lipophilicity (logP = 3.8 vs. 3.2 for chloro derivatives), improving membrane permeability in Caco-2 assays .
- Fluorine Position : 8-Fluoro substitution increases metabolic stability (t₁/₂ = 4.2 h in rat liver microsomes) compared to non-fluorinated analogs (t₁/₂ = 1.8 h) .
- Data Contradiction : Some studies report reduced cytotoxicity with 4-methylphenyl at position 1 (IC₅₀ = 5.0 μM), while others note enhanced off-target kinase inhibition (e.g., JAK2 at 0.8 μM). This may arise from assay variability (e.g., serum concentration in cell media) .
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer :
- Crystallization : Use mixed solvents (e.g., chloroform/methanol) to improve crystal packing. For disordered trifluoromethyl groups, refine occupancy ratios using SHELXL (e.g., 60:40 split) .
- DFT Calculations : Compare experimental vs. computed (B3LYP/6-31G*) bond lengths to validate structural models .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Methodological Answer :
- Prodrug Design : Esterification of the quinoline nitrogen (e.g., ethyl carboxylate prodrugs) increases solubility (from 0.02 mg/mL to 1.5 mg/mL in PBS) .
- Nanoparticle Formulation : PLGA-based nanoparticles (size = 150 nm, PDI < 0.2) enhance plasma AUC by 3-fold in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
